Deoxyloganic acid tetraacetate

CAS No.:

Cat. No.: VC1705483

Molecular Formula: C24H32O13

Molecular Weight: 528.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H32O13 |

|---|---|

| Molecular Weight | 528.5 g/mol |

| IUPAC Name | (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

| Standard InChI | InChI=1S/C24H32O13/c1-10-6-7-15-16(22(29)30)8-32-23(18(10)15)37-24-21(35-14(5)28)20(34-13(4)27)19(33-12(3)26)17(36-24)9-31-11(2)25/h8,10,15,17-21,23-24H,6-7,9H2,1-5H3,(H,29,30)/t10-,15+,17+,18+,19+,20-,21+,23-,24-/m0/s1 |

| Standard InChI Key | HFOBQUGXWUWGIR-PBVDINMUSA-N |

| Isomeric SMILES | C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

| SMILES | CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structure

Molecular Composition and Physical Properties

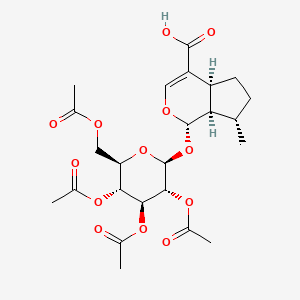

Deoxyloganic acid tetraacetate is an organic compound with the molecular formula C24H32O13 and a molecular weight of 528.5 g/mol . The compound is characterized by a cyclopenta[c]pyran ring system connected to a tetrahydropyran moiety through an oxygen bridge, with four acetyl groups attached to various positions of the molecule .

Chemical Nomenclature and Identifiers

The compound is formally identified by its IUPAC name: (1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid . This systematic name clearly indicates the complex stereochemistry of the molecule with its multiple chiral centers. For database reference purposes, the compound has been assigned specific identifiers including:

-

Other synonyms include C11647 and AC1L9EG8, which are alternative identifiers used in chemical databases

Structural Features

The structural configuration of deoxyloganic acid tetraacetate incorporates several key functional groups:

-

A carboxylic acid group attached to the cyclopenta[c]pyran ring system

-

Four acetoxy groups (acetate esters) distributed across the tetrahydropyran ring

-

An oxygen bridge connecting the two ring systems

These structural features contribute to the compound's chemical reactivity and potential biological activity.

Relationship to Other Compounds

Structural Relatives

Deoxyloganic acid tetraacetate is closely related to deoxyloganin tetraacetate (C25H34O13), which is essentially the methyl ester derivative of deoxyloganic acid tetraacetate . The relationship between these compounds is evident in their near-identical molecular structures, with deoxyloganin tetraacetate having one additional methyl group in the carboxyl moiety .

Classification Within Natural Products

Deoxyloganic acid tetraacetate belongs to the broader class of terpene glycosides, specifically iridoid glycosides, as suggested by its structural similarity to deoxyloganin tetraacetate, which is explicitly identified as a terpene glycoside in the literature . This classification places the compound within an important family of natural products with diverse biological activities.

Biochemical Significance

Metabolic Pathway Relevance

The compound appears to be relevant in specific biochemical pathways, particularly those involving glycosidic transformations. Research indicates that related compounds such as 7-deoxyloganetic acid and 7-deoxyloganetin are substrates for various glucosyltransferase enzymes (UGTs), suggesting that deoxyloganic acid tetraacetate may play a role in similar enzymatic processes .

Enzymatic Interactions

Studies with related compounds provide insight into potential enzymatic interactions involving deoxyloganic acid derivatives. The kinetic parameters for various UGT enzymes with related substrates have been determined, as shown in Table 1.

Table 1: Kinetic Parameters of UGT Enzymes with Deoxyloganic Acid Derivatives

| Protein | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| UGT8 | 7-Deoxyloganetic Acid | 0.088 ± 0.022 | 0.130 ± 0.015 | 1523.3 ± 222.7 |

| UGT6 | 7-Deoxyloganetin | 0.202 ± 0.030 | 0.0355 ± 0.0068 | 179.9 ± 54.5 |

| UGT7 | 7-Deoxyloganetin | 1.99 ± 0.74 | 0.00493 ± 0.00303 | 2.35 ± 0.58 |

These kinetic parameters indicate that UGT8 has significantly higher catalytic efficiency with 7-deoxyloganetic acid compared to other enzyme-substrate combinations, suggesting specialized roles for these enzymes in the metabolism of iridoid compounds .

Preparation and Synthesis

Chemical Reactions

The tetraacetate portion of the molecule indicates that the compound is likely prepared through acetylation reactions, potentially using reagents such as acetic anhydride or acetyl chloride. The presence of multiple acetoxy groups suggests that the parent compound (deoxyloganic acid) contains several hydroxyl groups that can undergo esterification .

Research Applications

Use in Biochemical Studies

Deoxyloganic acid tetraacetate and related compounds serve as important tools in studying the enzymology of secondary metabolite biosynthesis, particularly in plants. The acetylated derivatives often exhibit different solubility properties compared to their parent compounds, making them valuable for certain experimental procedures .

Natural Product Chemistry

As a member of the iridoid glycoside family, deoxyloganic acid tetraacetate represents an important compound in natural product chemistry. The study of such compounds contributes to our understanding of plant secondary metabolism and the biosynthetic pathways leading to more complex natural products with potential medicinal properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume